1-(Cyclopentylidenemethyl)-2-ethynylbenzene

Gold catalysis Cycloisomerization Indene synthesis

1-(Cyclopentylidenemethyl)-2-ethynylbenzene (CAS 819871-40-4) is a C14H14 hydrocarbon bearing an ortho-ethynyl substituent and a cyclopentylidene-methyl group on the benzene ring, placing it within the ortho-(alkynyl)styrene chemical class. Its molecular weight is 182.26 g/mol, with a calculated LogP of 3.62530 and an InChIKey of AYENRWUZLZKHPJ-UHFFFAOYSA-N.

Molecular Formula C14H14
Molecular Weight 182.26 g/mol
CAS No. 819871-40-4
Cat. No. B12541883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Cyclopentylidenemethyl)-2-ethynylbenzene
CAS819871-40-4
Molecular FormulaC14H14
Molecular Weight182.26 g/mol
Structural Identifiers
SMILESC#CC1=CC=CC=C1C=C2CCCC2
InChIInChI=1S/C14H14/c1-2-13-9-5-6-10-14(13)11-12-7-3-4-8-12/h1,5-6,9-11H,3-4,7-8H2
InChIKeyAYENRWUZLZKHPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Cyclopentylidenemethyl)-2-ethynylbenzene (CAS 819871-40-4): Procurement-Relevant Identity and Structural Baseline


1-(Cyclopentylidenemethyl)-2-ethynylbenzene (CAS 819871-40-4) is a C14H14 hydrocarbon bearing an ortho-ethynyl substituent and a cyclopentylidene-methyl group on the benzene ring, placing it within the ortho-(alkynyl)styrene chemical class. Its molecular weight is 182.26 g/mol, with a calculated LogP of 3.62530 and an InChIKey of AYENRWUZLZKHPJ-UHFFFAOYSA-N . This structural motif is of interest in gold(I)-catalyzed cycloisomerization reactions for the synthesis of indenes and related polycyclic structures [1].

Why Generic ortho-(Alkynyl)styrene Substitution Fails: The Critical Role of Olefin Substitution in 1-(Cyclopentylidenemethyl)-2-ethynylbenzene


The cycloisomerization outcome of ortho-(alkynyl)styrenes is exquisitely sensitive to the olefin substitution pattern. Research demonstrates that terminal or monosubstituted olefins lead to complex mixtures or naphthalene products via a 6-endo pathway, whereas disubstitution at the terminal olefin position is essential to achieve a clean 5-endo-dig cyclization yielding 1H-indene derivatives [1]. Therefore, a generic or less-substituted analog cannot be interchanged with 1-(cyclopentylidenemethyl)-2-ethynylbenzene without fundamentally altering the reaction pathway and product distribution.

Quantitative Evidence Guide: 1-(Cyclopentylidenemethyl)-2-ethynylbenzene Differentiation Data


Olefin Disubstitution Enables 5-endo-dig Cyclization Selectivity vs. Non-Selective Reactions of Monosubstituted Analogs

In gold(I)-catalyzed cycloisomerization, ortho-(alkynyl)styrenes bearing a disubstituted terminal olefin undergo selective 5-endo-dig cyclization to form 1H-indenes. In contrast, the simplest o-(alkynyl)styrene (R1=R2=R3=H) shows no reaction under identical conditions, while a β-monosubstituted analog (R2=Me) yields an unidentifiable mixture [1]. Thus, a compound like 1-(cyclopentylidenemethyl)-2-ethynylbenzene, which features a disubstituted exocyclic olefin, is structurally poised to enable this selective transformation.

Gold catalysis Cycloisomerization Indene synthesis

Molecular Connectivity: Cyclopentylidene as a Sterically Differentiated Building Block vs. Simple Alkyl or Aryl Substituents

The cyclopentylidene-methyl group provides a sterically demanding, conformationally constrained exocyclic olefin, which distinguishes this compound from analogs bearing linear alkyl or smaller cyclic substituents. In domino cyclization studies, enynes with a cyclopentyl ring on the olefinic unit exhibit distinct reactivity, undergoing only single cyclization due to steric effects, whereas less hindered analogs undergo multiple cyclization events [1]. This steric differentiation is a key factor for reaction design.

Organic synthesis Building block Steric effects

Physicochemical Properties: Predicted LogP and Molecular Weight Distinguish from Simpler ortho-(Alkynyl)styrenes

The compound's calculated LogP of 3.62530 and molecular weight of 182.26 g/mol differ significantly from the simplest o-(alkynyl)styrene (MW 128.17 g/mol) and typical monosubstituted analogs. This influences solubility, chromatography behavior, and bioavailability potential in medicinal chemistry applications.

Physicochemical properties LogP Molecular weight

Best Application Scenarios for 1-(Cyclopentylidenemethyl)-2-ethynylbenzene (CAS 819871-40-4) Based on Evidence


Gold(I)-Catalyzed Synthesis of Functionalized 1H-Indenes

The disubstituted olefin motif of 1-(cyclopentylidenemethyl)-2-ethynylbenzene is precisely what is required to achieve selective 5-endo-dig cyclization under gold(I) catalysis, yielding indene derivatives [1]. This application leverages the structural prerequisite that simpler o-(alkynyl)styrenes cannot fulfill.

Stereoselective Construction of Polycyclic Frameworks via Enyne Cyclization

The sterically demanding cyclopentylidene group can be exploited to control the outcome of domino or cascade cyclization reactions, favoring single cyclization over multiple bond-forming events due to steric hindrance [2]. This provides a unique advantage in building complex molecular architectures.

Medicinal Chemistry Building Block Requiring High LogP and Steric Bulk

With a calculated LogP of 3.62530 and a molecular weight of 182.26 g/mol, this compound is a valuable fragment for medicinal chemists seeking to modulate lipophilicity and introduce steric bulk in lead optimization programs .

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